molecular formula C20H18N4O3 B2940066 7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034532-43-7

7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2940066
CAS RN: 2034532-43-7
M. Wt: 362.389
InChI Key: QFSBLEZQIXLBFK-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups including a methoxy group, a pyrazole ring, a pyridine ring, and a benzofuran ring. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The methoxy group is an electron-donating group, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents. The aromatic rings could contribute to its stability and potentially its color .

Mechanism of Action

Target of Action

The compound, also known as 7-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-benzofuran-2-carboxamide, primarily targets the glucose transporter GLUT1 . GLUT1 is a major facilitator of glucose transport across the cell membrane, playing a crucial role in many physiological processes.

Mode of Action

The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1, inhibiting its function and thereby reducing glucose uptake by cells. This interaction and the resulting changes can have significant effects on cellular metabolism, particularly in cells that rely heavily on glucose for energy production.

Result of Action

The inhibition of GLUT1 and the resulting decrease in cellular glucose uptake can have a variety of effects at the molecular and cellular levels. For example, it can lead to a decrease in energy production, affecting cell growth and proliferation. This could potentially be exploited for therapeutic purposes, particularly in cancer cells, which often rely heavily on glucose for their high metabolic demands .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, optimizing its synthesis, and potentially developing it into a drug .

properties

IUPAC Name

7-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-12-15(11-23-24)16-8-13(6-7-21-16)10-22-20(25)18-9-14-4-3-5-17(26-2)19(14)27-18/h3-9,11-12H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSBLEZQIXLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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